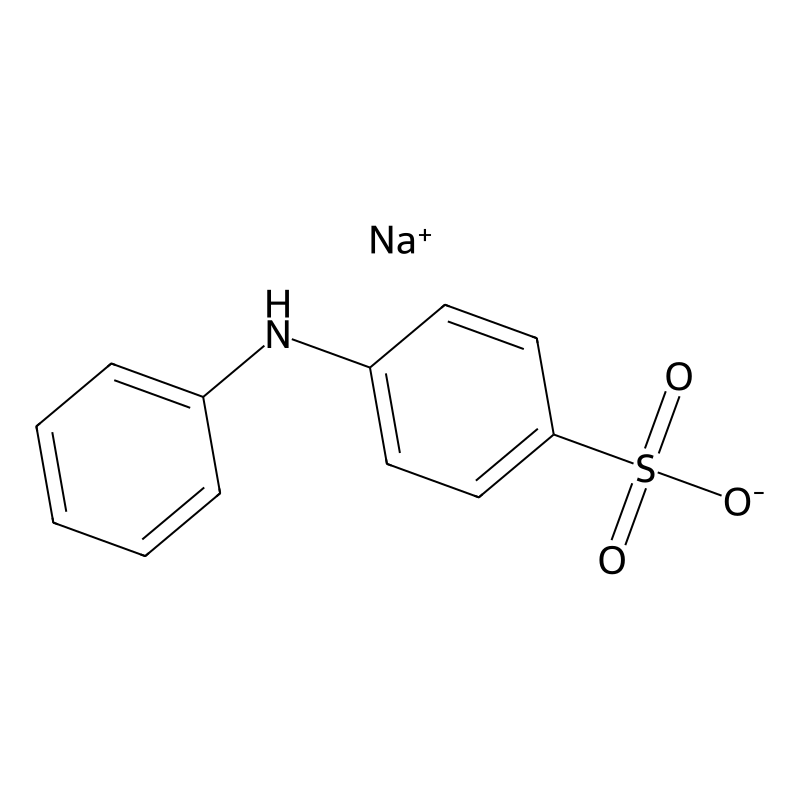

Sodium diphenylamine-4-sulfonate, ACS reagent

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sodium diphenylamine-4-sulfonate is a highly water-soluble, salt-form redox indicator used primarily in quantitative analytical chemistry. Its principal application is in titrimetry, specifically for the determination of iron (II) with oxidizing agents like potassium dichromate or ceric sulfate, where it provides a distinct and reversible color change from colorless (reduced) to reddish-purple (oxidized). The designation as an ACS reagent grade signifies that its purity and sensitivity meet the stringent standards of the American Chemical Society, ensuring minimal interference and high reproducibility in quantitative assays.

Substituting this specific sodium salt with alternatives like the barium salt or the free sulfonic acid introduces significant handling and performance issues. The barium salt exhibits only slight to moderate water solubility, complicating the preparation of stable, standardized indicator solutions required for routine analysis. Choosing a different class of indicator, such as ferroin, is not a direct replacement; their differing redox potentials are suited for other chemical systems and will not align with the equivalence point of titrations like Fe(II) with dichromate, leading to significant analytical error. Furthermore, utilizing a non-ACS grade of the same compound risks introducing impurities that can cause indistinct endpoints or side reactions, compromising the accuracy and reproducibility that are the primary objectives of a quantitative titration.

References

- [1] Dichromatic Titration. Aakash Institute Educational Services. (Educational Resource)

- [2] DIPHENYLAMINE-4-SULFONIC ACID BARIUM SALT CAS#: 6211-24-1. ChemWhat. (Database Entry)

- [4] Diphenylamine-4-sulphonic acid sodium salt, p.a., ACS. Carl ROTH. (Product Datasheet)

- [5] Unit-4.0 Redox Titration. (Educational Document)

Optimized Redox Potential for Accurate Dichromate and Vanadate Titrations

The standard redox potential of sodium diphenylamine-4-sulfonate is +0.84 V in 1 M sulfuric acid. This potential is significantly different from other common redox indicators like ferroin, which has a much higher potential of +1.06 V. The +0.84 V potential of diphenylamine sulfonate is optimally positioned to coincide with the steep potential change at the equivalence point of titrations involving the Cr₂O₇²⁻/Cr³⁺ and VO₂⁺/VO²⁺ couples, ensuring the color change occurs at the true endpoint and minimizing indicator-induced error.

| Evidence Dimension | Standard Redox Potential (E₀) |

| Target Compound Data | +0.84 V |

| Comparator Or Baseline | Ferroin indicator: +1.06 V |

| Quantified Difference | 0.22 V lower potential |

| Conditions | Aqueous solution, 1 M Sulfuric Acid, vs. Normal Hydrogen Electrode (NHE) |

This specific potential ensures the indicator color change occurs precisely at the titration's equivalence point for dichromate systems, minimizing indicator error and improving analytical accuracy.

Superior Aqueous Solubility for Simplified and Stable Indicator Preparation

The sodium salt form provides exceptionally high aqueous solubility, documented at 820 g/L. This is a critical processability advantage over the frequently substituted barium salt, which is described as only 'slightly soluble' or 'moderately soluble' in water, often requiring heat for dissolution. The high solubility of the sodium salt allows for the rapid preparation of concentrated, stable stock solutions at room temperature without risk of precipitation, which is essential for consistent performance in routine laboratory workflows.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 820 g/L |

| Comparator Or Baseline | Barium diphenylamine-4-sulfonate: 'Slightly soluble' |

| Quantified Difference | Quantitatively high vs. qualitatively low solubility, enabling room-temperature preparation. |

| Conditions | Water at 20°C |

Eliminates the need for heating or specialized solvents during indicator preparation, saving time and ensuring solution stability for reproducible titrations.

Robust Performance in Complex Matrices: Immunity to Tungstate Interference

Primary research has demonstrated a critical performance advantage of diphenylamine sulfonic acid over its non-sulfonated precursors. The indicator properties of diphenylamine sulfonic acid are not affected by the presence of tungstate ions in the sample matrix. In contrast, the parent indicators, diphenylamine and diphenylbenzidine, are rendered 'useless' in the presence of even trace amounts of tungstate. This makes the sulfonated sodium salt the only viable choice for accurately analyzing tungsten-containing materials, such as certain steels and alloys.

| Evidence Dimension | Performance in Presence of Tungstate |

| Target Compound Data | Indicator properties are not affected. |

| Comparator Or Baseline | Diphenylamine / Diphenylbenzidine: Rendered 'useless' as indicators. |

| Quantified Difference | Qualitative (Functional vs. Non-functional) |

| Conditions | Titrations performed in the presence of tungstate ions. |

Guarantees reliable and accurate results when analyzing tungsten-containing samples, such as certain alloys or catalysts, where other diphenylamine-class indicators would fail.

Quality Control: Quantitative Determination of Iron (Fe²⁺) with Potassium Dichromate

For the routine analysis of iron content in raw materials, process streams, or finished products, the ACS grade of this indicator is the appropriate choice. Its optimized redox potential ensures maximum accuracy in dichromate titrations, while its high water solubility facilitates rapid and reliable preparation of indicator solutions for high-throughput QC labs.

Metallurgical Analysis: Assaying Tungsten-Containing Alloys

When determining the composition of specialty steels, catalysts, or other materials containing tungsten, this indicator is essential. Its demonstrated immunity to tungstate interference prevents the analytical failures that occur with non-sulfonated diphenylamine indicators, ensuring valid results for matrix-complex samples.

Automated and High-Throughput Titration Workflows

In automated or high-volume laboratory settings, the processability of reagents is critical. The ability to quickly prepare stable, highly soluble aqueous indicator solutions from the sodium salt without heating or special handling reduces preparation time and minimizes the risk of reagent precipitation in tubing or dispensers, thereby improving system uptime and reproducibility.

References

- [1] Determination of Iron using Potassium Dichromate. Chemistry LibreTexts.

- [2] Diphenylamine-4-sulphonic acid sodium salt, p.a., ACS. Carl ROTH. (Product Datasheet)

- [3] Sarver, L. A., & Kolthoff, I. M. (1931). Diphenylamine Sulfonic Acid as a New Oxidation-Reduction Indicator. I. Journal of the American Chemical Society, 53(8), 2902–2906.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 45 of 47 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

6152-67-6